molecular formula C5H7N3O B1606149 N-Methyl-1H-imidazole-5-carboxamide CAS No. 53525-55-6

N-Methyl-1H-imidazole-5-carboxamide

Cat. No. B1606149
CAS RN: 53525-55-6
M. Wt: 125.13 g/mol
InChI Key: FLFMCBMWUDAGSD-UHFFFAOYSA-N
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Description

“N-Methyl-1H-imidazole-5-carboxamide” is a chemical compound with the molecular formula C5H7N3O . It has a molecular weight of 125.13 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, can be synthesized through various methods. One common method is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The InChI code for “N-Methyl-1H-imidazole-5-carboxamide” is 1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“N-Methyl-1H-imidazole-5-carboxamide” is a pale-yellow to yellow-brown solid . It has a molecular weight of 125.13 .

Scientific Research Applications

1. Lipid-Lowering Activity

  • Summary of Application : N-Methyl-1H-imidazole-5-carboxamide derivatives have been tested for their anti-hyperlipidemic activity in Triton-WR-1339-induced hyperlipidemic Wistar rats .
  • Methods of Application : Compounds were synthesized through a coupling reaction between imidazoles-5-carbonyl chloride and amino benzophenones. The tested animals were divided into six groups, each receiving different treatments .
  • Results : At a dose of 30 mg/kg body weight, compounds significantly decreased the plasma level of triglyceride (TG), low-density lipoprotein (LDL) and total cholesterol (TC) levels after 18 hours of treatment. Additionally, they significantly increased the plasma level of high-density lipoprotein (HDL) levels .

2. Antibacterial Properties

  • Summary of Application : Piperazinyl oxazolidinone derivatives, containing heteroaromatic rings similar to the core structure of N-Methyl-1H-imidazole-5-carboxamide, have been explored for their antibacterial properties against gram-positive pathogens.

3. Synthesis of Functional Molecules

  • Summary of Application : Imidazoles, including N-Methyl-1H-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

4. Therapeutic Potential

  • Summary of Application : Imidazole is better known due to its broad range of chemical and biological properties. Imidazole has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

5. Preparation of N-Methoxy-N-Methylcyanoformamide

  • Summary of Application : N-Methoxy-N-Methyl-1H-imidazole-1-carboxamide can be used as a reagent to prepare N-Methoxy-N-Methylcyanoformamide .

6. Ionic Liquid Precursor

  • Summary of Application : 1-Methylimidazole, a compound similar to N-Methyl-1H-imidazole-5-carboxamide, is used as a precursor to some ionic liquids .

7. Synthesis of Functional Molecules

  • Summary of Application : Imidazoles, including N-Methyl-1H-imidazole-5-carboxamide, are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
  • Results : The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .

8. Anti-tubercular Activity

  • Summary of Application : 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, a derivative of N-Methyl-1H-imidazole-5-carboxamide, has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Future Directions

Imidazole derivatives, including “N-Methyl-1H-imidazole-5-carboxamide”, have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of “N-Methyl-1H-imidazole-5-carboxamide” could involve further exploration of these properties for potential therapeutic applications .

properties

IUPAC Name

N-methyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFMCBMWUDAGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340563
Record name N-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1H-imidazole-5-carboxamide

CAS RN

53525-55-6
Record name N-Methyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1H-imidazole-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Hartz, KK Nanda, CL Ingalls, VT Ahuja… - Journal of medicinal …, 2004 - ACS Publications
… )amino]-N-methyl-1H-imidazole-5-carboxamide (18) and 8-Ethyl… )amino]-N-methyl-1H-imidazole-5-carboxamide 18, was … -(p-methoxybenxyl)-N-methyl-1H-imidazole-5-carboxamide 18 (…
Number of citations: 15 pubs.acs.org
VA Chornous, AN Grozav, MV Vovk - Russian Journal of Organic …, 2011 - Springer
Aryl-4-chloro(2,4-dichloro)-1H-imidazole-5-carbaldehydes reacted with N-bromosuccinimide affording bromides of 1-aryl-2-bromo(2,4-dichloro)-1H-imidazole-5-carboxylic acids which …
Number of citations: 2 link.springer.com

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